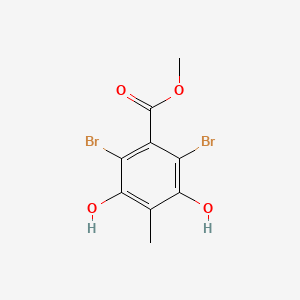
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate: is an organic compound with the molecular formula C9H8Br2O4 . It is a derivative of benzoic acid, featuring bromine and hydroxyl groups that contribute to its unique chemical properties. This compound is often used in chemical synthesis and research due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate typically involves the bromination of methyl 3,5-dihydroxy-4-methylbenzoate. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of methyl 3,5-dihydroxy-4-methylbenzoate.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides (R-X) are used under basic conditions.
Major Products:
Oxidation: Formation of methyl 2,6-dibromo-3,5-dioxo-4-methylbenzoate.
Reduction: Formation of methyl 3,5-dihydroxy-4-methylbenzoate.
Substitution: Formation of methyl 2,6-diamino-3,5-dihydroxy-4-methylbenzoate or other substituted derivatives.
Scientific Research Applications
Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate involves its interaction with specific molecular targets. The bromine and hydroxyl groups enable the compound to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
- 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde
Comparison: Methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring. The presence of bromine atoms at the 2 and
Properties
CAS No. |
61040-86-6 |
|---|---|
Molecular Formula |
C9H8Br2O4 |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
methyl 2,6-dibromo-3,5-dihydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H8Br2O4/c1-3-7(12)5(10)4(9(14)15-2)6(11)8(3)13/h12-13H,1-2H3 |
InChI Key |
FLAGTFUFANJWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)Br)C(=O)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


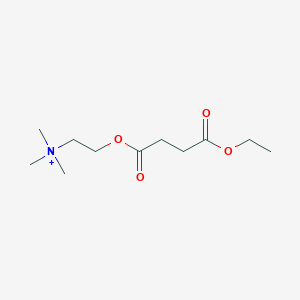
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
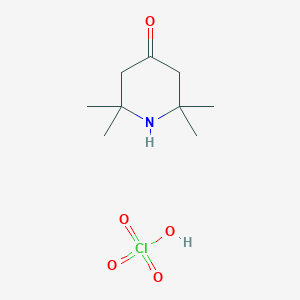
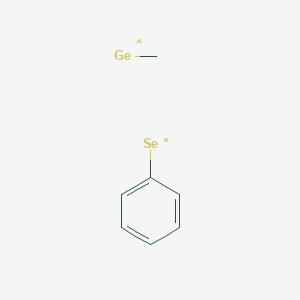
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
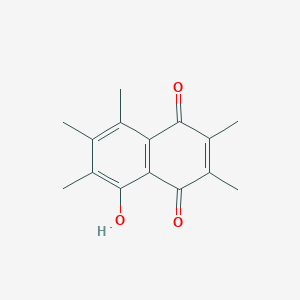
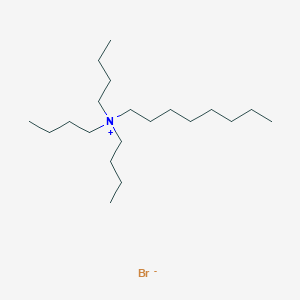
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)

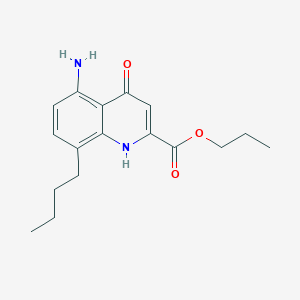
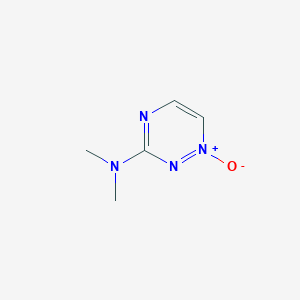
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
